Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a quinoline core substituted with cyclopropyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the mechanochemical Suzuki–Miyaura coupling reaction of 4-bromoquinoline with 4-fluorophenylboric acid, followed by Minisci C–H alkylation and oxidation Heck coupling . These reactions are carried out under eco-friendly conditions, emphasizing the use of green chemistry principles.
Industrial Production Methods
For large-scale production, the synthesis route is optimized for efficiency and scalability. The mechanochemical approach is particularly advantageous due to its reduced solvent usage and energy requirements. The key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, is produced in high yields and purity, facilitating the subsequent steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Scientific Research Applications
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it acts as an HMG-CoA reductase inhibitor, similar to pitavastatin, leading to reduced cholesterol synthesis . The quinoline core interacts with enzymes and receptors, modulating various biological pathways, including anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: Shares a similar quinoline core and is used as a cholesterol-lowering agent.
Fluoroquinolones: Antibiotics that also feature a quinoline core with fluorine substitution.
Quinoline N-oxides: Oxidized derivatives with potential antimicrobial properties.
Uniqueness
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its combination of cyclopropyl and fluorophenyl groups enhances its stability and efficacy compared to other quinoline derivatives .
Properties
IUPAC Name |
methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO4/c1-32-24(31)15-20(30)14-19(29)12-13-22-25(16-8-10-18(27)11-9-16)21-4-2-3-5-23(21)28-26(22)17-6-7-17/h2-5,8-13,17,19-20,29-30H,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYASJYIIVRJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.